rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol
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Overview
Description
rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol is a chiral compound with significant potential in various scientific fields. This compound features an oxolane ring with an aminomethyl group and a hydroxymethyl group attached to it. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol typically involves the use of chiral catalysts or resolution methods to obtain the desired enantiomeric form. One common method is the reduction of oxirane derivatives using aminomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran, and a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The hydroxymethyl group can undergo oxidation-reduction reactions, affecting the redox state of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- [(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol
- [(2S,5R)-5-(aminomethyl)oxolan-2-yl]methanol
- [(2R,5R)-5-(aminomethyl)oxolan-2-yl]methanol
- [(2S,5S)-5-(aminomethyl)oxolan-2-yl]methanol
Uniqueness
rac-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]methanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1354353-65-3 |
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Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(2S,5R)-5-(aminomethyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c7-3-5-1-2-6(4-8)9-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 |
InChI Key |
HEBLJGTVZJGFHQ-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@H](O[C@H]1CN)CO |
Canonical SMILES |
C1CC(OC1CN)CO |
Purity |
95 |
Origin of Product |
United States |
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